2,6-Dibromo-4-fluorophenol

Catalog No.
S703334
CAS No.
344-20-7
M.F
C6H3Br2FO
M. Wt
269.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-fluorophenol

CAS Number

344-20-7

Product Name

2,6-Dibromo-4-fluorophenol

IUPAC Name

2,6-dibromo-4-fluorophenol

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F
  • Synthesis of Novel Compounds

    2,6-Dibromo-4-fluorophenol possesses reactive bromine atoms and a phenolic hydroxyl group, making it a potential building block for the synthesis of more complex molecules. Researchers might utilize it in the creation of new pharmaceuticals, agrochemicals, or functional materials [].

  • Medicinal Chemistry Studies

    The presence of a fluorine atom and a phenolic group can influence the biological properties of a molecule. 2,6-Dibromo-4-fluorophenol could be a candidate for studies investigating new drug targets or mechanisms of action [].

  • Reference Standard in Analytical Chemistry

    Due to its availability from commercial suppliers, 2,6-Dibromo-4-fluorophenol could serve as a reference standard in analytical techniques like chromatography or spectroscopy for the identification of unknown compounds [, ].

Molecular Structure Analysis

The key feature of 2,6-Dibromo-4-fluorophenol's structure is the presence of a phenolic hydroxyl group (OH) attached to a benzene ring. The uniqueness comes from the specific substitution pattern:

  • Two bromine (Br) atoms are located at positions 2 and 6 on the benzene ring, introducing significant electron-withdrawing character [].
  • A single fluorine (F) atom sits at position 4, also contributing a mild electron-withdrawing effect but with a smaller magnitude compared to bromine.

This combination of substituents creates a polarized molecule with a negative charge density around the oxygen atom in the hydroxyl group.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the Br atoms might activate the benzene ring for nucleophilic substitution reactions. Depending on the reaction conditions, various nucleophiles could replace the Br atoms, leading to new derivatives.

Balanced Chemical Equation (Example):

BrC₆H₂BrFO (2,6-Dibromo-4-fluorophenol) + NaNH₂ (Sodium amide) -> BrC₆H₂FNaO (Sodium salt of a bromofluorophenol) + NH₃ (Ammonia)

  • Halogen exchange reactions

    The Br atoms might be susceptible to replacement by other halogens like chlorine or iodine under specific conditions.

  • Oxidation of the hydroxyl group

    Under harsh oxidizing conditions, the hydroxyl group could potentially be oxidized to a carbonyl group (C=O)

Important Note

These are theoretical examples, and the actual reactivity of 2,6-Dibromo-4-fluorophenol needs to be confirmed through experimentation.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the high molecular weight and presence of the hydroxyl group.
  • Melting point and boiling point: Expected to be high due to the presence of intermolecular hydrogen bonding between hydroxyl groups of neighboring molecules.
  • Solubility: Limited solubility in water due to the non-polar nature of the aromatic ring, but potentially soluble in organic solvents like dichloromethane or acetone.

Currently, there is no scientific research readily available on the specific mechanism of action of 2,6-Dibromo-4-fluorophenol.

Due to the limited information on 2,6-Dibromo-4-fluorophenol, it is advisable to handle it with caution assuming potential hazards:

  • Possible irritant: The presence of bromine atoms suggests potential skin and eye irritation similar to other brominated phenols.
  • Suspected endocrine disruptor: The fluorine substitution might raise concerns, as some fluorinated compounds have been linked to endocrine disruption.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

344-20-7

Dates

Modify: 2023-08-15

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